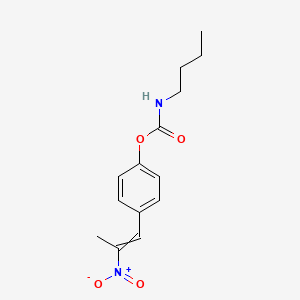
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring substituted with a butylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further functionalized to introduce the butylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this transformation are less commonly reported.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Conditions may vary, but common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent used but may include nitroso or nitro derivatives.
Substitution: Products vary based on the substituent introduced to the phenyl ring.
Scientific Research Applications
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: A closely related compound with similar chemical properties and applications.
Phenyl-2-nitropropane: Another related compound used in similar synthetic and industrial applications.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitroalkenes and contributes to its specific applications in research and industry .
Properties
CAS No. |
61126-51-0 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-9-15-14(17)20-13-7-5-12(6-8-13)10-11(2)16(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,15,17) |
InChI Key |
HPQFCXJBNUVUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















